(R)-pyrrolidin-2-ylmethanamine
Description
Properties
IUPAC Name |
[(2R)-pyrrolidin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2/c6-4-5-2-1-3-7-5/h5,7H,1-4,6H2/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKXFNABVHIUAC-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00388779 | |
| Record name | (R)-pyrrolidin-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72300-69-7 | |
| Record name | (2R)-2-Pyrrolidinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72300-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (R)-pyrrolidin-2-ylmethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00388779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Pyrrolidinemethanamine, (2R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.327 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
®-Pyrrolidin-2-ylmethanamine exerts its effects primarily through its interaction with biological receptors and enzymes. It can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, particularly those involving neurotransmission.
Comparison with Similar Compounds
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogues
| Compound | CAS Number | Molecular Formula | Purity (%) | Solubility (DMSO) | Storage Stability |
|---|---|---|---|---|---|
| This compound | 72300-69-7 | C₅H₁₂N₂ | 95–97 | >50 mg/mL | Stable at -20°C |
| (S)-Pyrrolidin-2-ylmethanamine·2HCl | 103382-84-9 | C₅H₁₄Cl₂N₂ | 97 | 30 mg/mL | 6 months at -80°C |
| [(2R)-Piperidin-2-yl]methanamine | 111478-74-1 | C₆H₁₄N₂ | 95 | 20 mg/mL | 1 month at -20°C |
| Pyrrolidin-2-ylmethanol | 498-63-5 | C₅H₁₁NO | 97 | 10 mg/mL | Hygroscopic |
Research Findings and Challenges
- Stereochemical Stability : The (R)-enantiomer maintains >95% optical purity during LiAlH₄ reduction, critical for pharmaceutical applications .
- Catalytic Efficiency: In Zr-MOF hybrids, this compound increases aldol reaction yields by 24% compared to pyrrolidin-3-ylmethanol, attributed to stronger Lewis basicity .
- Toxicity Concerns : Structural modifications (e.g., Remoxypride’s ethylpyrrolidine group) can introduce unforeseen toxicity, emphasizing the need for rigorous enantiomer-specific safety profiling .
Biological Activity
(R)-Pyrrolidin-2-ylmethanamine, a nitrogen-containing heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into its biological mechanisms, effects on various cellular processes, and its implications in drug development.
Overview of this compound
- Chemical Structure : this compound has a molecular formula of C₅H₁₂N₂ and is characterized by a pyrrolidine ring with a methanamine substituent.
- Target Enzymes : The compound primarily interacts with Dipeptidyl Peptidase 4 (DPP-4) , an enzyme involved in glucose metabolism and insulin regulation, making it relevant in diabetes research.
The biological activity of this compound is mediated through several biochemical pathways:
- Enzyme Interaction : It inhibits DPP-4, which leads to increased levels of incretin hormones that stimulate insulin release.
- Cell Signaling Modulation : The compound influences various signaling pathways, including those involved in cell proliferation and differentiation. It has been shown to affect gene expression related to metabolic processes.
- Neurotransmitter Modulation : Research indicates that it may act as a neurotransmitter analog, potentially influencing dopaminergic and serotonergic pathways, which are crucial for mood regulation and cognitive functions .
1. Anticancer Potential
Several studies have explored the anticancer properties of this compound and its derivatives:
- Inhibition of Tumor Growth : Derivatives have shown promise in inhibiting tumor growth and metastasis. For instance, certain compounds derived from this structure demonstrated significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| This compound | Tumor inhibition | 15.0 |
| Miboplatin derivative | Tumor inhibition | 5.0 |
2. Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory responses:
- Cytokine Regulation : It has been reported to decrease the expression of pro-inflammatory cytokines, thereby exerting anti-inflammatory effects .
3. Neuroprotective Effects
The compound's role as a neurotransmitter analog suggests potential applications in neurological disorders:
- Cognitive Enhancement : Studies indicate that it may enhance cognitive functions by modulating neurotransmitter systems.
Study on Anticancer Activity
A recent study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with an IC50 value of 15 µM against MCF-7 cells.
Study on Anti-inflammatory Activity
In an animal model of inflammation, administration of this compound resulted in a notable reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Pyrrolidine | Parent compound | Basic biological activity |
| Prolinol | Hydroxylated derivative | Enhanced neuroactivity |
| (R)-(1-(Pyrimidin-2-yl)pyrrolidin-2-yl)methanamine | Incorporates pyrimidine ring | Anticancer activity |
Preparation Methods
Proline-Catalyzed Asymmetric α-Amination
Ansari and Ramapanicker (2018) developed a two-step enantioselective synthesis starting from aldehydes. The process involves proline-catalyzed asymmetric α-amination followed by reductive amination, yielding 2-aminomethyl pyrrolidines with up to 92% enantiomeric excess (ee) .
Mechanistic Overview :
-
α-Amination : Aldehydes react with azodicarboxylates under proline catalysis, forming chiral α-amino aldehydes.
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Reductive Amination : The intermediate undergoes reductive cyclization using sodium cyanoborohydride, closing the pyrrolidine ring while retaining stereochemistry.
Optimized Conditions :
-
Catalyst: L-Proline (20 mol%)
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Solvent: Dichloromethane (DCM)
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Temperature: 0–25°C
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Reductant: NaBH3CN
Performance Metrics :
| Substrate | Yield (%) | ee (%) |
|---|---|---|
| Pentanal | 85 | 88 |
| Hexanal | 82 | 92 |
This method excels in scalability and avoids transition metals, but substrate scope is limited to aldehydes with linear alkyl chains.
Diastereomeric Resolution Using Tartaric Acid
Resolution of Racemic Mixtures
The Chinese patent CN102442935A describes a resolution method for synthesizing enantiopure pyrrolidine derivatives. Although developed for (S)-N-ethyl-2-aminomethylpyrrolidine, the protocol is adaptable to (R)-pyrrolidin-2-ylmethanamine by substituting D-tartaric acid for L-tartaric acid.
Procedure :
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Salt Formation : Racemic pyrrolidin-2-ylmethanamine is mixed with D-tartaric acid in methanol-water (5:1 ratio).
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Crystallization : Cooling to 10–20°C induces selective crystallization of the (R)-enantiomer tartrate salt.
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Alkalinization : The salt is treated with NaOH to liberate the free amine, achieving >99% purity and 35% yield .
Advantages :
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Cost-effective for industrial-scale production.
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No requirement for chiral catalysts or harsh conditions.
Limitations :
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Moderate yield due to inherent inefficiencies of resolution.
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Requires recycling of mother liquor to improve throughput.
Comparative Analysis of Methods
Table 1: Methodological Comparison
Q & A
Q. How do solvent polarity and proticity affect the chiral resolution of this compound from racemic mixtures?
- Methodological Answer: Use chiral stationary phases (CSPs) in HPLC with hexane/isopropanol gradients. Protic solvents (e.g., MeOH) enhance hydrogen bonding, improving resolution. Monitor separation factors (α) and resolution (Rs) under varying pH (3–7) to optimize conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
